3-[(Dimethylcarbamoyl)amino]phenyl dimethylcarbamate
Overview
Description
3-[(Dimethylcarbamoyl)amino]phenyl dimethylcarbamate is a chemical compound with the molecular formula C12H17N3O3 . It is also known by its CAS Registry Number, 6557-01-3 .
Molecular Structure Analysis
The molecular structure of 3-[(Dimethylcarbamoyl)amino]phenyl dimethylcarbamate consists of 12 carbon atoms, 17 hydrogen atoms, 3 nitrogen atoms, and 3 oxygen atoms . The molecular weight of this compound is 251.2817 .Scientific Research Applications
Carbamoylation of Amines
This compound is used in the carbamoylation of primary, secondary, and aromatic amines . The carbamoylation process involves the reaction of amines with dimethyl carbonate . This process is environmentally friendly and reduces the application of hazardous materials .
Synthesis of Carbamate Esters
Carbamate esters are an important class of organic compounds with wide applications in the chemical industry . They are important intermediates in the synthesis of pharmaceuticals and agrochemicals . This compound can be used in the synthesis of these esters .
Use as a Protecting Group for Amine Functionality
Carbamate esters, which can be synthesized using this compound, can also be used as protecting groups for amine functionality . This is particularly useful in complex organic synthesis where protecting groups are required to prevent certain functional groups from reacting .
Phosgene-free Synthesis
The compound can be used in the phosgene-free synthesis of carbamates from amines . This is a step towards sustainability and efficiency in chemical processes .
Catalyst in Chemical Reactions
The compound can be used as a catalyst in chemical reactions . For example, the iron-chrome catalyst TZC-3/1 was found to be the most active leading to approx. 70% yield of methyl N-hexylcarbamate with an 80% selectivity in the reaction of n-hexylamine with dimethyl carbonate at 150°C .
Research and Development
The compound is available from various suppliers for scientific research needs . It is used in various research and development processes in the field of chemistry .
properties
IUPAC Name |
[3-(dimethylcarbamoylamino)phenyl] N,N-dimethylcarbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-14(2)11(16)13-9-6-5-7-10(8-9)18-12(17)15(3)4/h5-8H,1-4H3,(H,13,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKYUFXUYVJDDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1=CC(=CC=C1)OC(=O)N(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20984156 | |
Record name | N'-{3-[(Dimethylcarbamoyl)oxy]phenyl}-N,N-dimethylcarbamimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20984156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Dimethylcarbamoyl)amino]phenyl dimethylcarbamate | |
CAS RN |
6557-01-3 | |
Record name | N'-{3-[(Dimethylcarbamoyl)oxy]phenyl}-N,N-dimethylcarbamimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20984156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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